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molecular formula C8H7ClFNO4S B8706975 methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate

methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate

Cat. No. B8706975
M. Wt: 267.66 g/mol
InChI Key: FGKSNKAXYGCJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592357B2

Procedure details

5-(Aminosulfonyl)-4-chloro-2-fluorobenzoic acid (507 mg, 2.0 mmol) in CH3OH (3 mL) with 3 drops of concentrated sulfuric acid was heated at 80° C. for 60 hours. The reaction mixture was diluted with EtOAc (20 mL), washed with water, brine, and dried (Na2SO4). The solvent was evaporated to afford the product (508 mg, 95%) as a white solid. MS (ES+) m/z 268 [M+H]+.
Quantity
507 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[C:6]([Cl:15])=[CH:7][C:8]([F:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:4])=[O:3].[CH3:16]O>S(=O)(=O)(O)O.CCOC(C)=O>[NH2:1][S:2]([C:5]1[C:6]([Cl:15])=[CH:7][C:8]([F:14])=[C:9]([CH:13]=1)[C:10]([O:12][CH3:16])=[O:11])(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
507 mg
Type
reactant
Smiles
NS(=O)(=O)C=1C(=CC(=C(C(=O)O)C1)F)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C=1C(=CC(=C(C(=O)OC)C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 508 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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